Tert-butyl 2-aminohex-4-ynoate
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Overview
Description
Tert-butyl 2-aminohex-4-ynoate is an organic compound with the molecular formula C10H17NO2. It is a derivative of hexynoic acid, featuring an amino group at the second carbon and a tert-butyl ester at the terminal position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminohex-4-ynoate typically involves the following steps:
Starting Material: The synthesis begins with hex-4-ynoic acid.
Esterification: The carboxylic acid group of hex-4-ynoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Amination: The esterified product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives, such as alkanes or alkenes, using hydrogenation catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Tert-butyl 2-aminohex-4-ynoate finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in the synthesis of novel therapeutic agents.
Industry: It serves as an intermediate in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminohex-4-ynoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the alkyne moiety can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- Tert-butyl 4-aminohex-2-ynoate
- Tert-butyl 2-aminohex-5-ynoate
- Tert-butyl 2-aminohex-3-ynoate
Comparison: Tert-butyl 2-aminohex-4-ynoate is unique due to the position of the amino group and the alkyne moiety. This specific arrangement imparts distinct reactivity and biological activity compared to its isomers. For instance, the position of the amino group can influence the compound’s ability to form hydrogen bonds, affecting its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
tert-butyl 2-aminohex-4-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSLRNRHIPCENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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